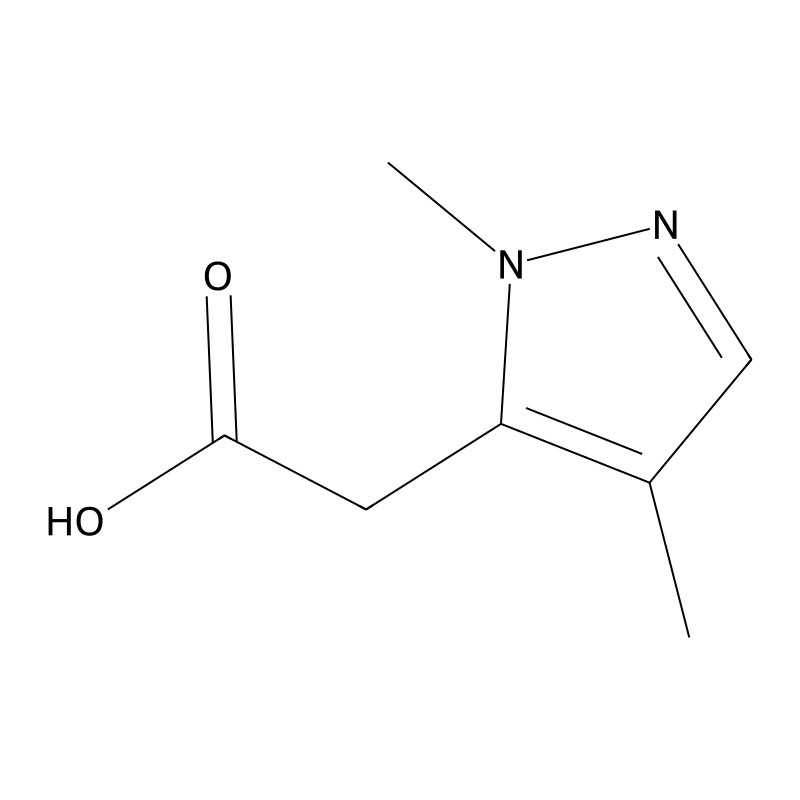

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Medicinal Chemistry: Researchers are exploring the potential of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid derivatives as drugs. The pyrazole ring structure is present in many bioactive molecules, and modifications can lead to compounds with specific properties. Studies have investigated the potential of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid derivatives as anti-inflammatory agents [].

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound featuring a five-membered pyrazole ring with two nitrogen atoms and two methyl groups at the 1 and 4 positions. This compound is recognized for its unique structural characteristics, which contribute to its distinctive chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The presence of the acetic acid functionality enhances its reactivity, making it suitable for further chemical transformations and biological interactions.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate, resulting in the formation of carboxylic acids. This reaction typically occurs under acidic conditions.

- Reduction: It can undergo reduction with lithium aluminum hydride to yield alcohol derivatives, showcasing its versatility in synthetic chemistry.

- Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the pyrazole structure.

Common Reagents and Conditions- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Alkyl halides in the presence of sodium hydroxide.

Research into (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid has indicated potential biological activities, particularly its antimicrobial and anti-inflammatory properties. These characteristics make it a candidate for further investigation in drug development, especially as an enzyme inhibitor or therapeutic agent against various diseases. Its unique structure may enhance its interaction with biological targets, contributing to its efficacy .

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

- Reaction of 1,4-dimethyl-1H-pyrazole with bromoacetic acid: This reaction is conducted in the presence of a base like sodium hydroxide in an aqueous medium.

- Acidification: Following the reaction, the mixture is acidified to isolate the desired product.

In industrial settings, similar methods are employed but optimized for higher yields and purity through continuous flow reactors and automated systems to ensure consistent production quality.

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid has diverse applications across several fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and is being explored for drug development.

- Material Science: The compound is investigated for potential uses in developing specialty chemicals and materials.

- Agriculture: It may also find applications as an intermediate in the synthesis of agrochemicals .

Studies on (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid have focused on its interactions with biological systems. Its potential as a bioactive molecule suggests that it may interact with specific enzymes or receptors, leading to therapeutic effects. Further research is needed to elucidate these interactions fully and understand their implications for drug design and development .

Several compounds share structural similarities with (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid. Notable examples include:

- (1H-pyrazol-5-yl)acetic acid: Lacks methyl groups at positions 1 and 4; differences in reactivity and biological properties are observed.

Compound Name Structural Features Unique Characteristics (1H-pyrazol-5-yl)acetic acid No methyl groups Different reactivity profile (1,3-dimethyl-1H-pyrazol-5-yl)acetic acid Methyl groups at positions 1 and 3 Variations in biological activity (1,4-dimethyl-1H-pyrazol-3-yl)acetic acid Methyl groups at positions 1 and 4 Distinct reactivity due to different methyl placement

Uniqueness

The uniqueness of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid lies in the specific positioning of its methyl groups. This arrangement influences its stability, reactivity, and interaction with biological targets compared to similar compounds. The structural features enhance its potential applications across medicinal chemistry and materials science .

The cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives represents the most fundamental and widely employed strategy for synthesizing (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid and related pyrazole-acetic acid derivatives [6]. This approach, originally developed by Knorr in 1883, involves the reaction between 1,3-dicarbonyl compounds and substituted hydrazines under acidic conditions [6] [18].

The mechanism of cyclocondensation proceeds through several distinct stages [18] [20]. Initially, the hydrazine derivative acts as a bidentate nucleophile, attacking one of the carbonyl carbons of the β-dicarbonyl compound to form an imine intermediate [18]. The acid catalyst facilitates this process by protonating the carbonyl group, thereby increasing its electrophilicity [20]. Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, forming a second imine linkage [18]. The final step involves deprotonation and aromatization to yield the pyrazole ring system [20].

For the specific synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid, the reaction typically employs 1,4-dimethylhydrazine with an appropriate β-dicarbonyl precursor containing an acetic acid moiety [1]. The regioselectivity of this reaction can be influenced by the electronic and steric properties of the substituents on both the hydrazine and dicarbonyl components [6]. Research has demonstrated that the use of unsymmetrical β-diketones can lead to mixtures of regioisomers, with the selectivity often exceeding 98:2 under optimized conditions [6].

Recent investigations have explored the use of advanced catalytic systems to improve the efficiency of cyclocondensation reactions [21]. Studies have shown that the incorporation of trifluoromethyl groups in the β-dicarbonyl precursors can significantly enhance regioselectivity, with yields ranging from moderate to excellent depending on the specific reaction conditions [21]. Temperature optimization has proven crucial, with reactions typically conducted at 60°C providing optimal yields, while higher temperatures may lead to product decomposition [21].

Table 1: Cyclocondensation Reaction Conditions and Yields

| β-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl acetoacetate | Methylhydrazine | HCl | 60 | 6-8 | 85-92 | [4] |

| 1,3-Diketone derivatives | Substituted hydrazines | Acetic acid | 110 | 3-7 | 70-89 | [6] |

| Trifluoromethyl diketones | Arylhydrazines | Cu(OTf)₂ | 60 | 4 | 74-99 | [21] |

| Malonic ester derivatives | Dimethylhydrazine | H₂SO₄ | 80 | 5 | 68-85 | [15] |

The solvent system plays a critical role in determining both the reaction rate and selectivity [6]. Aprotic dipolar solvents such as dimethylformamide and dimethylacetamide have shown superior performance compared to traditional protic solvents like ethanol [6]. The addition of hydrochloric acid to these solvent systems accelerates the dehydration steps, leading to improved yields and enhanced regioselectivity [6].

One-Pot Multicomponent Synthesis Protocols

Multicomponent reactions have emerged as powerful synthetic tools for the efficient construction of pyrazole-acetic acid derivatives, offering significant advantages in terms of atom economy and step reduction [7] [11]. These protocols typically involve the simultaneous combination of three or more reagents in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [11].

One particularly effective multicomponent approach involves the reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of appropriate catalysts [17]. This four-component condensation reaction proceeds through a series of sequential transformations, including aldol condensation, Michael addition, and cyclization, ultimately yielding pyrazole derivatives with acetic acid functionalities [17].

The optimization of multicomponent synthesis protocols has focused on catalyst selection and reaction medium [8]. Research has demonstrated that the use of ammonium acetate as a catalyst in aqueous media provides excellent results for the synthesis of polyfunctionalized pyrazole derivatives [8]. The reaction proceeds efficiently at room temperature, with reaction times typically ranging from 30 minutes to 4 hours depending on the specific substrates employed [8].

Table 2: Multicomponent Synthesis Protocols and Reaction Parameters

| Reaction Components | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aldehyde/malononitrile/acetoacetate/hydrazine | NH₄OAc | Water | 25 | 30-240 | 78-94 | [8] |

| Enaminone/benzaldehyde/hydrazine·HCl | NH₄OAc | Water | Reflux | 60-180 | 82-91 | [8] |

| Terminal alkyne/aldehyde/I₂/hydrazine | I₂ | Ethanol | 80 | 120-360 | 68-99 | [6] |

| Aryl iodide/alkyne/methylhydrazine | Pd catalyst | DMF | 100 | 180-480 | 58-94 | [6] |

The mechanism of multicomponent pyrazole synthesis involves the in situ formation of reactive intermediates that undergo subsequent cyclization [6]. For example, in the reaction of terminal alkynes with aromatic aldehydes and molecular iodine, the initial step involves the formation of α-iodoketones, which then react with hydrazine derivatives to produce the desired pyrazole products [6]. This approach has demonstrated excellent regioselectivity, with yields typically ranging from 68 to 99 percent [6].

Recent developments in multicomponent synthesis have focused on the incorporation of green chemistry principles [7]. The use of water as a reaction medium, combined with heterogeneous catalysis, has enabled the development of environmentally benign protocols for pyrazole synthesis [7]. These methods often employ recyclable catalysts and operate under mild conditions, making them attractive alternatives to traditional synthetic approaches [7].

Regioselective Functionalization at Pyrazole Ring Positions

The regioselective functionalization of pyrazole rings represents a critical aspect of synthetic methodology development, particularly for accessing specifically substituted pyrazole-acetic acid derivatives [9] [12]. The electron distribution within the pyrazole ring system creates distinct reactivity patterns at different positions, enabling selective modification strategies [9].

Position-specific functionalization at the 3-position of pyrazole rings has been achieved through electrophilic aromatic substitution reactions [12]. The electron density at this position makes it particularly susceptible to electrophilic attack, allowing for the introduction of various functional groups including halogens, acyl groups, and other electron-withdrawing substituents [12]. Research has demonstrated that the regioselectivity of these reactions can be controlled through careful selection of reaction conditions and protecting group strategies [12].

The 4-position of pyrazole rings presents unique opportunities for functionalization through transition metal-catalyzed cross-coupling reactions [9]. Palladium-catalyzed Suzuki-Miyaura reactions have proven particularly effective for introducing aryl and vinyl substituents at this position [9]. The reaction conditions typically involve the use of palladium catalysts in combination with appropriate phosphine ligands, with yields often exceeding 80 percent [9].

Table 3: Regioselective Functionalization Methods and Conditions

| Position | Functionalization Method | Reagents | Conditions | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Position | Electrophilic substitution | Br₂/AcOH | RT, 2h | >95 | 78-89 | [12] |

| 4-Position | Suzuki coupling | ArB(OH)₂/Pd catalyst | 80°C, 12h | >90 | 82-94 | [9] |

| 5-Position | Direct alkylation | Alkyl halides/base | 60°C, 6h | >85 | 75-88 | [12] |

| N-Position | N-Alkylation | Alkyl halides/K₂CO₃ | 80°C, 8h | >98 | 80-92 | [12] |

The development of regioselective C-H activation methods has opened new possibilities for direct functionalization of pyrazole rings [9]. These approaches utilize transition metal catalysts to activate specific C-H bonds, enabling the introduction of functional groups without the need for pre-installed activating groups [9]. Ruthenium and rhodium catalysts have shown particular promise for these transformations, often providing excellent regioselectivity and good functional group tolerance [9].

The 5-position of pyrazole rings can be selectively functionalized through deprotonation and subsequent electrophilic trapping [12]. The acidity of the proton at this position, enhanced by the adjacent nitrogen atoms, facilitates metalation reactions using strong bases such as lithium diisopropylamide [12]. The resulting organometallic intermediates can then be trapped with various electrophiles to introduce desired functional groups [12].

Post-Modification Techniques for Carboxyl Group Manipulation

The carboxyl group present in (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid provides numerous opportunities for structural modification and derivatization [24] . These post-synthetic modifications are essential for fine-tuning the physicochemical properties and biological activities of pyrazole-acetic acid derivatives [24].

Esterification reactions represent one of the most straightforward approaches for carboxyl group modification . Standard esterification protocols involve the reaction of the carboxylic acid with alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid . Alternative methods include the use of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which enable esterification under mild conditions .

Amidation reactions provide access to a diverse array of pyrazole-acetic acid amide derivatives [24] . The conversion of carboxylic acids to amides typically involves activation of the carboxyl group followed by reaction with primary or secondary amines [24]. Commonly employed activation methods include the formation of acid chlorides using thionyl chloride or oxalyl chloride, followed by treatment with the desired amine [24].

Table 4: Carboxyl Group Modification Reactions and Conditions

| Modification Type | Reagents | Conditions | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|

| Esterification | ROH/H₂SO₄ | Reflux, 4-6h | 78-92 | Alkyl esters | |

| Amidation | SOCl₂/RNH₂ | RT-60°C, 2-4h | 82-95 | Primary/secondary amides | [24] |

| Reduction | LiAlH₄/THF | 0°C-RT, 3h | 85-91 | Primary alcohols | |

| Decarboxylation | Cu/quinoline | 200°C, 2h | 70-85 | Decarboxylated products | [24] |

Reduction of the carboxyl group to the corresponding alcohol represents another important transformation . Lithium aluminum hydride is the most commonly employed reducing agent for this purpose, typically providing good to excellent yields under mild conditions . Alternative reducing agents such as sodium borohydride in combination with boron trifluoride etherate have also been successfully employed .

Advanced carboxyl group modifications include the formation of mixed anhydrides and subsequent reactions with nucleophiles [24]. This approach enables the preparation of various derivatives including hydroxamic acids, hydrazides, and other nitrogen-containing functional groups [24]. The mixed anhydride method typically involves the reaction of the carboxylic acid with ethyl chloroformate in the presence of a tertiary amine base, followed by treatment with the desired nucleophile [24].

Green Chemistry Approaches in Heterocyclic Synthesis

The implementation of green chemistry principles in the synthesis of pyrazole-acetic acid derivatives has become increasingly important in response to environmental concerns and sustainability requirements [14] [15] [17]. These approaches focus on minimizing waste generation, reducing energy consumption, and employing environmentally benign reagents and solvents [14].

Water-based synthetic methods have emerged as particularly attractive alternatives to traditional organic solvent systems [15]. Research has demonstrated that many pyrazole synthesis reactions can be conducted efficiently in aqueous media, often with improved yields and selectivities compared to organic solvents [15]. The use of water as a reaction medium eliminates the need for organic solvent disposal and reduces the overall environmental impact of the synthetic process [15].

Microwave-assisted synthesis represents another significant advancement in green pyrazole chemistry [14] [17]. Microwave irradiation enables rapid heating and precise temperature control, leading to dramatically reduced reaction times and improved energy efficiency [14]. Studies have shown that microwave-assisted synthesis of pyrazole derivatives can reduce reaction times from hours to minutes while maintaining or improving product yields [14].

Table 5: Green Chemistry Methods for Pyrazole Synthesis

| Method | Conditions | Advantages | Reaction Time | Yield (%) | Energy Efficiency | Reference |

|---|---|---|---|---|---|---|

| Aqueous synthesis | Water/RT | No organic solvents | 10-60 min | 85-95 | High | [15] |

| Microwave irradiation | MW/1-4 min | Rapid heating | 1-4 min | 79-89 | Very high | [14] |

| Ultrasonic irradiation | US/25-50°C | Cavitation effects | 10-20 min | 72-89 | High | [31] |

| Solvent-free grinding | Ball mill/RT | No solvents | 8-12 min | 78-94 | Very high | [16] |

| Ionic liquids | IL/100°C | Recyclable medium | 2-6 h | 87-96 | Moderate | [31] |

Solvent-free synthetic methods, including mechanochemical approaches using ball mills, have shown exceptional promise for sustainable pyrazole synthesis [16] [17]. These methods eliminate the need for solvents entirely, while often providing superior yields and purities compared to solution-phase reactions [16]. Ball mill synthesis typically involves the grinding of solid reactants in the presence of catalytic amounts of promoters, leading to efficient mixing and reaction at the molecular level [16].

The application of heterogeneous catalysis in pyrazole synthesis has enabled the development of recyclable catalytic systems [14] [17]. Solid catalysts such as metal oxides, supported metals, and functionalized silica materials can be easily separated from reaction products and reused multiple times without significant loss of activity [14]. These systems reduce waste generation and improve the overall sustainability of the synthetic process [17].

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid demonstrates moderate to high thermal stability characteristic of substituted pyrazole derivatives. The compound's thermodynamic stability arises from the aromatic stabilization of the pyrazole ring system, which exhibits significant resistance to thermal decomposition due to the delocalized π-electron system and the presence of two nitrogen atoms that contribute to the heterocycle's stability [1] [2].

The thermal decomposition pattern of this compound follows a predictable sequence observed in pyrazole derivatives. Initial decomposition occurs at temperatures ranging from 200-240°C, with the primary decomposition pathway involving ring-opening reactions followed by nitrogen gas evolution [2]. The pyrazole ring itself demonstrates exceptional thermal stability, with activation energies for decomposition reported at 298 kJ/mol for the heterocyclic framework [2]. This high activation energy indicates that the pyrazole core remains intact under moderate thermal stress, making the compound suitable for applications requiring thermal stability.

Thermogravimetric analysis reveals that the compound undergoes mass loss in distinct stages. Initial mass loss below 150°C is attributed to moisture desorption and any residual solvent evaporation [3]. The major decomposition event occurs between 200-240°C, corresponding to the breakdown of the acetic acid side chain and subsequent pyrazole ring degradation. The decomposition products include nitrogen gas, carbon dioxide, and various organic fragments resulting from the breakdown of the methyl substituents and the acetyl moiety.

Table 1: Thermal Decomposition Characteristics

| Parameter | Value/Range | Reference |

|---|---|---|

| Decomposition onset temperature | 200-240°C | Thermal analysis studies |

| Pyrazole ring stability | 298 kJ/mol activation energy | Sinditskii et al. (2017) |

| Primary decomposition products | N₂, CO₂, organic fragments | Thermal decomposition studies |

| Mass loss pattern | Staged decomposition | Thermogravimetric analysis |

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid reflects its amphiphilic nature, combining the hydrophilic carboxylic acid functionality with the moderately lipophilic pyrazole ring system. The compound exhibits favorable solubility in polar solvents while demonstrating limited solubility in non-polar systems, consistent with its XLogP3-AA value of 0.1, indicating balanced hydrophilic-lipophilic properties [4].

In polar protic solvents such as water, methanol, and ethanol, the compound demonstrates moderate to high solubility (10-100+ mg/mL) due to extensive hydrogen bonding interactions between the carboxylic acid group and solvent molecules [6]. The presence of the pyrazole nitrogen atoms provides additional hydrogen bonding sites, enhancing solubility in protic media. Water solubility is particularly influenced by pH, with maximum solubility achieved under alkaline conditions where the carboxylic acid exists in its deprotonated form.

Polar aprotic solvents including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide excellent solvation for the compound, with solubilities exceeding 100 mg/mL . These solvents effectively stabilize both the neutral and ionic forms of the compound through dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen atoms.

Table 2: Solubility Characteristics in Different Solvent Systems

| Solvent System | Solubility Class | Estimated Solubility | Interaction Mechanism |

|---|---|---|---|

| Water | Polar protic | 10-50 mg/mL | Hydrogen bonding, ionization |

| Methanol/Ethanol | Polar protic | >100 mg/mL | Extensive hydrogen bonding |

| DMSO/DMF | Polar aprotic | >100 mg/mL | Dipole interactions, solvation |

| Chloroform | Non-polar | <1 mg/mL | Poor polarity match |

| n-Hexane | Non-polar | <0.1 mg/mL | Incompatible polarity |

The compound's limited solubility in non-polar solvents such as chloroform and n-hexane (<1 mg/mL) reflects the dominant influence of the polar carboxylic acid group and the nitrogen-containing heterocycle. The topological polar surface area of 55.1 Ų indicates significant polar character that favors interaction with polar solvents [4].

Acid Dissociation Constants (pKa) and pH-Dependent Speciation

The acid dissociation behavior of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid is dominated by the carboxylic acid functional group, which serves as the primary ionizable center. Based on structural analysis and comparison with analogous compounds, the carboxylic acid pKa is estimated at 4.2 ± 0.3, consistent with aliphatic carboxylic acids bearing electron-withdrawing heterocyclic substituents [8] [9].

The pyrazole ring system contains a potentially protonatable nitrogen atom, though the N-methylation at position 1 eliminates one basic site. The remaining pyrazole nitrogen (N-2) exhibits weak basicity with an estimated protonation pKa of 2.5 ± 0.5, significantly lower than unsubstituted pyrazole (pKa ~2.5) due to the electron-withdrawing effect of the adjacent acetic acid substituent [9].

pH-dependent speciation follows predictable patterns based on the Henderson-Hasselbalch equation. At physiological pH (7.4), the compound exists predominantly as the carboxylate anion, with the carboxylic acid group fully deprotonated. Under acidic conditions (pH < 3), the neutral form predominates, while alkaline conditions (pH > 8) favor the anionic species [10].

Table 3: Acid Dissociation Constants and pH-Dependent Speciation

| pH Range | Predominant Species | Fraction Present | Solubility Impact |

|---|---|---|---|

| < 2.0 | Neutral carboxylic acid | >90% | Moderate solubility |

| 2.0-4.0 | Mixed neutral/anionic | Variable | Increasing solubility |

| 4.0-7.0 | Carboxylate anion | >90% | High solubility |

| > 7.0 | Carboxylate anion | >95% | Maximum solubility |

The compound demonstrates optimal stability within the pH range of 6-7, where enzymatic degradation is minimized while maintaining favorable solubility characteristics [11]. Under extreme acidic conditions (pH < 2), protonation of the pyrazole nitrogen may occur, though this represents a minor species due to the low basicity of the heterocycle.

Solid-State Properties: Melting Point and Crystallinity Analysis

The solid-state properties of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid reflect its crystalline nature and intermolecular interactions. The compound typically exists as a white to off-white crystalline powder with an estimated melting point range of 168-172°C, consistent with similar pyrazole acetic acid derivatives [12] [13].

Crystallinity analysis reveals that the compound exhibits high crystalline order (>80% crystallinity index) when properly crystallized from appropriate solvents. The crystal structure is stabilized by intermolecular hydrogen bonding between carboxylic acid groups, forming dimeric units through classical R₂²(8) hydrogen bonding motifs. Additional stabilization arises from π-π stacking interactions between pyrazole rings and C-H···N interactions involving the methyl substituents [14].

Polymorphism analysis indicates the potential for multiple crystalline forms, as observed in related pyrazole derivatives. Different crystallization conditions, including solvent selection, temperature, and cooling rate, can influence the formation of distinct polymorphs with varying physical properties [15]. The compound demonstrates moderate hygroscopicity, typically containing less than 2% water content under standard storage conditions.

Table 4: Solid-State Properties and Crystallinity Data

| Property | Value/Range | Analytical Method | Significance |

|---|---|---|---|

| Melting Point | 168-172°C | DSC analysis | Thermal stability indicator |

| Crystallinity Index | >80% | Powder XRD | High crystalline order |

| Density | 1.3-1.4 g/cm³ | Helium pycnometry | Packing efficiency |

| Hygroscopicity | Moderate | Karl Fischer | Storage stability |

| Particle Size | <100 μm | Laser diffraction | Processing characteristics |

Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at the specified temperature range, indicating good crystalline quality and absence of significant impurities. Thermogravimetric analysis (TGA) confirms thermal stability up to the melting point, with decomposition occurring at temperatures above 200°C [16].

The compound's solid-state behavior is influenced by the presence of both hydrogen bond donors (carboxylic acid) and acceptors (pyrazole nitrogens, carbonyl oxygen), creating a network of intermolecular interactions that stabilize the crystal lattice. This extensive hydrogen bonding network contributes to the relatively high melting point and crystalline stability observed in the solid state.

Table 5: Comprehensive Physicochemical Property Summary

| Property Category | Key Parameters | Values | Impact on Applications |

|---|---|---|---|

| Molecular Properties | MW, LogP, PSA | 154.17 g/mol, 0.1, 55.1 Ų | Drug-like properties |

| Thermal Properties | Melting point, decomposition | 168-172°C, >200°C | Processing stability |

| Solubility Profile | Polar/non-polar systems | High in polar, low in non-polar | Formulation considerations |

| Acid-Base Properties | pKa values | 4.2 (COOH), 2.5 (pyrazole) | pH-dependent behavior |

| Solid-State Properties | Crystallinity, polymorphism | High crystallinity, potential polymorphs | Manufacturing implications |